

Application Notes and Protocols for COH000 in vitro SUMOylation Assay

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Compound of Interest		
Compound Name:	СОН000	
Cat. No.:	B15572618	Get Quote

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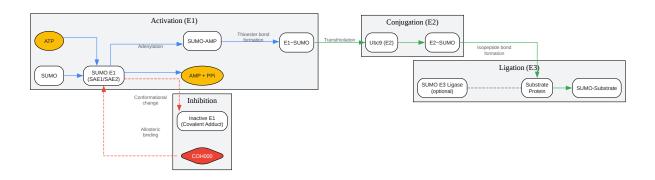
Introduction

COH000 is a potent, allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE or SUMO E1).[1][2][3] It demonstrates high selectivity for the SUMOylation pathway over ubiquitylation, with an in vitro IC50 value of approximately 0.2 μ M.[1][2] The unique mechanism of **COH000** involves binding to a cryptic allosteric site on the SUMO E1 enzyme, inducing a conformational change that locks the enzyme in an inactive state. This covalent modification prevents the initial adenylation step of the SUMOylation cascade. These application notes provide a detailed protocol for an in vitro SUMOylation assay to characterize the inhibitory activity of **COH000**.

Signaling Pathway and Inhibitor Mechanism

The SUMOylation cascade is a critical post-translational modification process that regulates numerous cellular events. It is initiated by the SUMO E1 activating enzyme, a heterodimer of SAE1 and SAE2, which activates the SUMO protein in an ATP-dependent manner. The activated SUMO is then transferred to the SUMO E2 conjugating enzyme, Ubc9. Finally, with the potential assistance of a SUMO E3 ligase, SUMO is conjugated to a lysine residue on the target substrate protein. **COH000** disrupts the very first step of this pathway.





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Figure 1: SUMOylation pathway and the mechanism of **COH000** inhibition.

Quantitative Data Summary

The inhibitory potency of **COH000** on the SUMOylation pathway has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of the inhibitor.



Inhibitor	Target	Assay Type	IC50 (μM)	Selectivity	Reference
СОН000	SUMO E1 (SAE)	In vitro SUMOylation	0.2	>500-fold vs. Ubiquitylation	
Ginkgolic Acid	SUMO E1 (SAE)	In vitro SUMOylation (RanGAP1)	3.0	Selective for SUMOylation	•
Anacardic Acid	SUMO E1 (SAE)	In vitro SUMOylation (RanGAP1)	2.2	Selective for SUMOylation	-

Experimental Protocol: In Vitro SUMOylation Assay for COH000

This protocol details the steps to assess the inhibitory effect of **COH000** on the formation of the SUMO E1-SUMO thioester intermediate, a critical early step in the SUMOylation cascade. The readout is performed using SDS-PAGE and Western blotting to detect the covalent complex between the SAE2 subunit (also known as Uba2) and SUMO-1.

Materials and Reagents

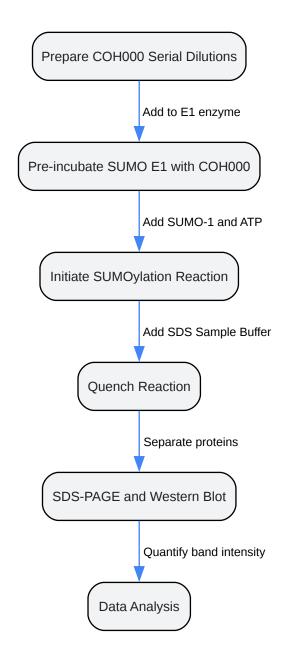
- Recombinant Human SUMO E1 Activating Enzyme (SAE1/SAE2 heterodimer)
- Recombinant Human SUMO-1
- Recombinant Human Ubc9
- COH000
- ATP solution
- SUMOylation Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1 mM DTT)
- DMSO (for dissolving COH000)



- 4x SDS-PAGE Sample Buffer
- Tris-Glycine SDS-PAGE gels
- PVDF membrane
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Anti-SAE2 (Uba2) antibody
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- · Chemiluminescent substrate
- Deionized water

Experimental Workflow





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Figure 2: Experimental workflow for the **COH000** in vitro SUMOylation assay.

Step-by-Step Procedure

- Preparation of COH000 Dilutions:
 - Prepare a stock solution of COH000 in DMSO.



- \circ Perform serial dilutions of the **COH000** stock solution in DMSO to achieve a range of desired concentrations for the IC50 determination (e.g., from 100 μ M to 0.01 μ M).
- Pre-incubation of SUMO E1 with COH000:
 - In a microcentrifuge tube, prepare a reaction mixture containing SUMOylation Reaction
 Buffer and recombinant SUMO E1 enzyme (e.g., 50 nM final concentration).
 - Add the diluted **COH000** or DMSO (vehicle control) to the reaction mixture.
 - Incubate at 30°C for 30 minutes to allow for the covalent binding of COH000 to the SUMO E1 enzyme.
- Initiation of the SUMOylation Reaction:
 - To the pre-incubated mixture, add recombinant SUMO-1 (e.g., 1 μM final concentration)
 and ATP (e.g., 2 mM final concentration) to initiate the reaction.
 - The final reaction volume should be consistent across all samples (e.g., 20 μL).
 - Incubate the reaction at 37°C for 30 minutes.
- Quenching the Reaction:
 - Stop the reaction by adding 4x SDS-PAGE Sample Buffer to each reaction tube.
 - Boil the samples at 95-100°C for 5 minutes to denature the proteins.
- SDS-PAGE and Western Blotting:
 - Load the samples onto a Tris-Glycine SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-SAE2 (Uba2) antibody overnight at 4°C.



- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The formation of a higher molecular weight band corresponding to the SAE2-SUMO-1 thioester intermediate should be observed in the control samples.
- Data Analysis:
 - Quantify the band intensity of the SAE2-SUMO-1 conjugate and the unmodified SAE2 band for each COH000 concentration.
 - Calculate the percentage of inhibition for each concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the COH000 concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Results

A successful experiment will show a dose-dependent decrease in the intensity of the SAE2-SUMO-1 thioester band with increasing concentrations of **COH000**. The vehicle control (DMSO) should exhibit a strong band corresponding to the SAE2-SUMO-1 conjugate, indicating a robust SUMOylation reaction. By analyzing the band intensities, a sigmoidal doseresponse curve can be generated, from which the IC50 value of **COH000** can be accurately determined.

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